The compound can be sourced from various chemical databases and literature focused on pyrrole derivatives. It falls under the classification of heterocyclic compounds, specifically pyrroles, which are five-membered aromatic rings containing nitrogen. Pyrroles and their derivatives are widely used in pharmaceuticals, agrochemicals, and dyes, highlighting their versatility and importance in synthetic organic chemistry .
The synthesis of 3-Beta-D-Ribofuranosylpyrrole-2,5-dione typically involves several steps that may include the following methods:
These reactions can be optimized by varying solvents, temperatures, and catalysts to improve yields and selectivity .
The molecular structure of 3-Beta-D-Ribofuranosylpyrrole-2,5-dione consists of a pyrrole ring fused with a ribofuranosyl group. Key structural features include:
The bond lengths and angles within the structure conform to typical values observed in similar heterocycles. The presence of electron-withdrawing carbonyl groups influences the electronic properties of the molecule, potentially enhancing its reactivity .
3-Beta-D-Ribofuranosylpyrrole-2,5-dione can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
The mechanism of action for 3-Beta-D-Ribofuranosylpyrrole-2,5-dione primarily relates to its role as a nucleoside analog. It may interfere with nucleic acid synthesis by:
Studies have shown that such compounds can exhibit antiviral or antibacterial properties by disrupting normal cellular processes .
The physical and chemical properties of 3-Beta-D-Ribofuranosylpyrrole-2,5-dione include:
These properties are essential for understanding how the compound behaves in biological systems and during chemical reactions .
3-Beta-D-Ribofuranosylpyrrole-2,5-dione has several scientific applications:
The continued exploration of this compound's properties and reactions will likely yield new insights into its applications in various fields .
The biosynthesis of showdomycin initiates with a Non-Ribosomal Peptide Synthetase (NRPS) pathway that deviates from canonical ribosomal peptide synthesis. NRPS systems function as modular enzymatic assembly lines, typically comprising adenylation (A), condensation (C), and peptidyl carrier protein (PCP) domains. These domains activate, thioesterify, and condense carboxylic acid-containing substrates [2].
In showdomycin biosynthesis, the NRPS machinery activates and assembles a 2-amino-1H-pyrrole-5-carboxylic acid intermediate. This precursor formation involves the ATP-dependent adenylation of specific substrates (potentially amino acid derivatives) followed by thioesterification onto the PCP domain. Subsequent condensation reactions catalyzed by C domains extend the pyrrole scaffold. Crucially, NRPS pathways incorporate non-proteinogenic substrates, expanding structural diversity beyond standard amino acid precursors [2] [1]. The NRPS assembly line operates via a thiotemplate mechanism, where intermediates are covalently tethered to the enzyme complex via phosphopantetheine linkers, ensuring efficient processing and minimizing intermediate dissociation [2].
Table 1: Key Biosynthetic Intermediates in Showdomycin Production
Intermediate | Enzymatic System | Key Structural Features | Role in Pathway |
---|---|---|---|
2-Amino-1H-pyrrole-5-carboxylic acid | NRPS Module | Pyrrole core with carboxylic acid | Central precursor for cyclization |
3-β-D-Ribofuranosyl-1H-pyrrole-2,5-dione | SdmA (C-Glycosyltransferase) | Maleimide ring attached to ribose | First glycosylated intermediate |
Showdomycin (Final Product) | Autoxidation | Fully conjugated maleimide system | Bioactive molecule |
The NRPS-derived 2-amino-1H-pyrrole-5-carboxylic acid undergoes a critical transformation into the maleimide ring system characteristic of showdomycin. This conversion involves oxidative decarboxylation, a non-enzymatic process facilitated by aerial oxygen (autoxidation). During this step, the pyrrole intermediate loses carbon dioxide and undergoes dehydrogenation, forming an imine of maleimide [1].
Computational studies using Density Functional Theory (DFT) support the thermodynamic driving force behind decarboxylation. The reaction exhibits a significant negative Gibbs free energy change (ΔG ≈ -147.7 kJ/mol for monotosylated intermediates), indicating spontaneous progression driven by the formation of a stable, conjugated maleimide system [6]. The imine intermediate is highly reactive and readily hydrolyzes under aqueous conditions (e.g., during workup or cellular exposure) to yield the stable 3-substituted maleimide scaffold [1] [6]. This oxidative decarboxylation is highly sensitive to environmental factors, particularly oxygen availability and pH, which influence reaction kinetics and yield [1].
The attachment of the β-D-ribofuranose sugar moiety to the maleimide aglycone occurs before the final oxidative decarboxylation step. The enzyme responsible, identified as SdmA, is a C-glycosyltransferase (CGT). SdmA specifically catalyzes the coupling of the reactive pyrrole intermediate (2-amino-1H-pyrrole-5-carboxylic acid) with α-D-ribose 5-phosphate (not UDP-sugars commonly used by O- and N-glycosyltransferases) [1].
This reaction forms a stable C-C bond between the anomeric carbon (C1') of the ribose and the C3 carbon of the pyrrole ring, resulting in 3-β-D-ribofuranosyl-1H-pyrrole-2,5-dione. The β-configuration at the anomeric center is strictly conserved, essential for the biological activity of showdomycin. SdmA exhibits high regioselectivity (C3 attachment) and stereoselectivity (β-anomer), distinguishing it from other nucleoside-forming glycosyltransferases [1]. The coupled intermediate then undergoes the same spontaneous oxidative decarboxylation and hydrolysis sequence as the non-glycosylated precursor, ultimately yielding showdomycin [1].
Table 2: Specificity of the C-Glycosyltransferase SdmA
Characteristic | Detail | Significance |
---|---|---|
Sugar Donor | α-D-Ribose 5-phosphate | Uses activated ribose phosphate, not nucleotide sugars |
Aglycone Acceptor | 2-Amino-1H-pyrrole-5-carboxylic acid | Acts on the linear precursor before ring aromatization |
Bond Formed | C-C Bond (C1' of ribose to C3 of pyrrole) | Results in a stable C-nucleoside linkage |
Anomeric Configuration | β-D-Ribofuranosyl | Essential for structural integrity and bioactivity |
Regioselectivity | Attachment exclusively at pyrrole C3 | Determines the final substitution pattern |
Following its biosynthesis, showdomycin exhibits specific stability profiles directly linked to its chemical structure. The electrophilic maleimide ring is intrinsically reactive, particularly susceptible to nucleophilic attack by cellular thiols (e.g., cysteine residues in proteins), which underpins its biological activity as an antibiotic [1].
Under aerobic conditions, showdomycin demonstrates reasonable stability in its purified, crystalline form. However, studies indicate that intermediates in its biosynthetic pathway, particularly the 3-β-D-ribofuranosyl-substituted pyrrole-2,5-dione precursor, are highly sensitive to oxygen. Exposure to air triggers the final autoxidation/decarboxylation step, completing the biosynthesis but also presenting challenges for isolating unstable precursors [1].
The conjugated system within the maleimide ring contributes significantly to its stability compared to dihydroxylated precursors like 3,4-dihydroxypyrrolidine-2,5-diones. DFT calculations confirm that derivatives bearing leaving groups (e.g., tosylates) on adjacent carbons of the pyrrolidine-2,5-dione ring are thermodynamically unstable (ΔG ≈ -82.0 to -157.0 kJ/mol for elimination reactions) and readily eliminate substituents to form the maleimide [6]. This inherent instability necessitates careful handling (e.g., inert atmosphere, low temperatures) during the isolation of biosynthetic intermediates prior to the final oxidation step [1] [6].
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